N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine
Overview
Description
N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antibacterial properties. The structure of this compound includes a nitrofuran moiety, a thiazole ring, and a thiomorpholine group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine typically involves the condensation of 5-nitro-2-furaldehyde with 4-thiomorpholinamine in the presence of a thiazole derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings and polymers.
Mechanism of Action
The antibacterial activity of N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine is primarily due to its ability to interfere with bacterial DNA synthesis. The compound is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and cell membranes. This leads to the inhibition of bacterial growth and ultimately cell death. The molecular targets include bacterial enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Used primarily for urinary tract infections, it shares a similar nitrofuran moiety but differs in its overall structure and specific applications.
Nitrofurazone: Another nitrofuran derivative used as a topical antibacterial agent, it has a different mechanism of action and spectrum of activity.
Nifuroxazide: Used as an intestinal antiseptic, it has a similar nitrofuran core but is structurally distinct and used for different medical conditions.
The uniqueness of this compound lies in its combination of the nitrofuran, thiazole, and thiomorpholine groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(E)-1-[2-(5-nitrofuran-2-yl)-1,3-thiazol-4-yl]-N-thiomorpholin-4-ylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c17-16(18)11-2-1-10(19-11)12-14-9(8-21-12)7-13-15-3-5-20-6-4-15/h1-2,7-8H,3-6H2/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJNNKWTFDJZAW-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1N=CC2=CSC(=N2)C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1/N=C/C2=CSC(=N2)C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31898-48-3 | |
Record name | 4-Thiomorpholinamine, N-((2-(5-nitro-2-furanyl)-4-thiazolyl)methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031898483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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